

# head-to-head comparison of SYD985 and trastuzumab deruxtecan

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Trastuzumab Deruxtecan for HER2-Targeted Therapy

This guide provides a detailed head-to-head comparison of two next-generation antibody-drug conjugates (ADCs): SYD985 ([vic-]trastuzumab duocarmazine) and trastuzumab deruxtecan (T-DXd, Enhertu®). The comparison is intended for researchers, scientists, and drug development professionals, focusing on the molecular characteristics, mechanisms of action, and pivotal clinical trial data that define their efficacy and safety profiles.

While no direct head-to-head clinical trials have been conducted, this guide juxtaposes data from their respective key studies—the TULIP trial for SYD985 and the DESTINY-Breast04 trial for T-DXd—to offer a comprehensive overview for evaluating these two agents.

# **Molecular and Pharmacological Characteristics**

Both SYD985 and trastuzumab deruxtecan are built upon the trastuzumab monoclonal antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] However, their distinct linker and payload technologies lead to different pharmacological properties and mechanisms of action.[2][3]



| Characteristic               | SYD985 (Trastuzumab<br>Duocarmazine)          | Trastuzumab Deruxtecan<br>(T-DXd)                             |
|------------------------------|-----------------------------------------------|---------------------------------------------------------------|
| Monoclonal Antibody          | Trastuzumab                                   | Trastuzumab[1]                                                |
| Payload (Cytotoxin)          | Duocarmycin (seco-DUBA)[4]<br>[5]             | Deruxtecan (DXd), a<br>topoisomerase I inhibitor[1][6]<br>[7] |
| Payload MoA                  | DNA Alkylating Agent[5][8][9]                 | Topoisomerase I Inhibitor[1][6] [7]                           |
| Linker                       | Cleavable (valine-citrulline based)[4][8][10] | Cleavable (tetrapeptide-based) [11][12]                       |
| Drug-to-Antibody Ratio (DAR) | ~2.8[13]                                      | ~8[7][12]                                                     |
| Bystander Effect             | Yes (membrane-permeable payload)[4][8][14]    | Yes (membrane-permeable payload)[6][11]                       |

#### **Mechanism of Action**

The fundamental mechanism for both ADCs involves binding to HER2 on tumor cells, internalization, and the subsequent release of the cytotoxic payload. However, the specific action of the payload and the high DAR of T-DXd are key differentiators.

### **SYD985 (Trastuzumab Duocarmazine)**

SYD985 utilizes a cleavable linker that releases its duocarmycin-based payload (seco-DUBA) upon internalization into the cancer cell.[4][10] This payload is a potent DNA alkylating agent that binds to the minor groove of DNA, causing irreversible DNA damage and leading to apoptotic cell death.[5][8][13] The released payload is membrane-permeable, enabling it to kill neighboring tumor cells, including those with low or no HER2 expression (the "bystander effect").[8][14]





Click to download full resolution via product page

Figure 1: Mechanism of Action of SYD985.

## **Trastuzumab Deruxtecan (T-DXd)**

Similarly, T-DXd binds to HER2 and is internalized.[7][11] Inside the cell, its cleavable linker is processed by lysosomal enzymes, releasing deruxtecan.[7] Deruxtecan is a potent topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[1][6][15] T-DXd's high DAR of approximately 8 means more payload molecules are delivered per antibody.[7][12] Its payload is also membrane-permeable, resulting in a significant bystander effect.[6][11]

Figure 2: Mechanism of Action of Trastuzumab Deruxtecan.

# **Clinical Efficacy**



The clinical efficacy of each ADC has been demonstrated in pivotal Phase III trials. It is crucial to note that these trials had different patient populations and control arms, which precludes direct statistical comparison.

#### SYD985: The TULIP Trial

The TULIP trial was a Phase III study that evaluated SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[4][16]

| TULIP Trial:<br>Efficacy<br>Results | SYD985<br>(n=291) | Physician's<br>Choice (n=146) | Hazard Ratio<br>(95% CI) | p-value   |
|-------------------------------------|-------------------|-------------------------------|--------------------------|-----------|
| Median PFS (by<br>BICR)             | 7.0 months        | 4.9 months                    | 0.64 (0.49-0.84)         | 0.002[9]  |
| Median OS                           | 21.0 months       | 19.5 months                   | 0.87 (0.68-1.12)         | 0.236[17] |

PFS: Progression-Free Survival; OS: Overall Survival; BICR: Blinded Independent Central Review.

The TULIP trial met its primary endpoint, showing a statistically significant improvement in progression-free survival for SYD985 compared to physician's choice of chemotherapy.[4][9] [16] The final analysis showed a numerical trend toward improved overall survival, but it was not statistically significant.[17]

## Trastuzumab Deruxtecan: The DESTINY-Breast04 Trial

The DESTINY-Breast04 trial was a landmark Phase III study that established T-DXd as a new standard of care for patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.[15][18][19]



| DESTINY-<br>Breast04 Trial:<br>Efficacy<br>Results | Trastuzumab<br>Deruxtecan<br>(n=373) | Physician's<br>Choice (n=184) | Hazard Ratio<br>(95% CI) | p-value    |
|----------------------------------------------------|--------------------------------------|-------------------------------|--------------------------|------------|
| Median PFS (All<br>Patients)                       | 9.9 months                           | 5.1 months                    | 0.50 (0.40-0.63)         | <0.001[15] |
| Median OS (All<br>Patients)                        | 23.4 months                          | 16.8 months                   | 0.64 (0.49-0.84)         | 0.001[15]  |
| Median PFS<br>(HR+ Cohort)                         | 10.1 months                          | 5.4 months                    | 0.51 (0.40-0.64)         | <0.001[15] |
| Median OS (HR+<br>Cohort)                          | 23.9 months                          | 17.5 months                   | 0.64 (0.48-0.86)         | 0.003[20]  |
| Objective<br>Response Rate<br>(All Patients)       | 52.3%                                | 16.3%                         | -                        | -          |
| Duration of<br>Response (All<br>Patients)          | 10.7 months                          | 6.8 months                    | -                        | -          |

HR+: Hormone Receptor-Positive.

The DESTINY-Breast04 trial demonstrated that T-DXd provided statistically significant and clinically meaningful improvements in both PFS and OS compared to standard chemotherapy in the HER2-low population.[15][18]

# **Safety and Tolerability Profile**

The safety profiles of both ADCs are manageable but include distinct adverse events of clinical importance.



| Selected Adverse Events (Any Grade)    | SYD985 (TULIP Trial)                                               | Trastuzumab Deruxtecan<br>(DESTINY-Breast04) |
|----------------------------------------|--------------------------------------------------------------------|----------------------------------------------|
| Ocular (e.g., conjunctivitis, dry eye) | High incidence, leading to discontinuation in 20.8% of patients[9] | Lower incidence reported                     |
| Respiratory (ILD/Pneumonitis)          | Reported in 6.3% leading to discontinuation[9]                     | 12.1% (Any Grade), 0.8%<br>(Grade 5)         |
| Hematologic (e.g.,<br>Neutropenia)     | Grade 3/4 reported in 6%[21]                                       | 65% (Any Grade), 19% (Grade 3/4)[6]          |
| Gastrointestinal (e.g., Nausea)        | Common, but specific percentages vary                              | High incidence, though mostly Grade 1/2      |
| Fatigue                                | Most common adverse reaction[21]                                   | High incidence                               |
| Treatment Discontinuation due to AEs   | 35.4%[9]                                                           | 16.2%                                        |

ILD: Interstitial Lung Disease; AEs: Adverse Events.

For SYD985, ocular toxicity is a notable adverse event, leading to treatment discontinuation in a significant portion of patients.[9] For T-DXd, interstitial lung disease (ILD)/pneumonitis is a serious risk that requires careful monitoring, although the rate of fatal (Grade 5) ILD was low in the DESTINY-Breast04 trial.[6][18]

# **Experimental Protocols and Methodologies TULIP Trial (SYD985)**

- Identifier: NCT03262935[4][22][23]
- Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[4][22]
- Patient Population: 436 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2-targeting regimens or after ado-trastuzumab emtansine (T-DM1).[4][16][24]



- Intervention Arm: SYD985 administered at 1.2 mg/kg intravenously every 3 weeks.[9][22]
- Control Arm: Physician's choice of treatment, which included options like lapatinib/capecitabine or trastuzumab combined with chemotherapy (capecitabine, vinorelbine, or eribulin).[9][17]
- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.[4][16]
- Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
   [16][22]



Click to download full resolution via product page

Figure 3: Workflow for the Phase III TULIP Clinical Trial.

### **DESTINY-Breast04 Trial (Trastuzumab Deruxtecan)**



- Identifier: NCT03734029[25]
- Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[15]
- Patient Population: 557 patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or metastatic breast cancer previously treated with one or two prior lines of chemotherapy in the metastatic setting.[15][20]
- Intervention Arm: Trastuzumab deruxtecan administered at 5.4 mg/kg intravenously every 3 weeks.[26][27]
- Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or paclitaxel).
- Primary Endpoint: PFS in the hormone receptor-positive (HR+) cohort, as assessed by BICR.[18]
- Key Secondary Endpoints: PFS in all patients, OS in the HR+ cohort, OS in all patients,
   ORR, and safety.[18]





Click to download full resolution via product page

Figure 4: Workflow for the Phase III DESTINY-Breast04 Trial.

#### Conclusion

SYD985 and trastuzumab deruxtecan are both highly effective next-generation HER2-targeted ADCs that have demonstrated significant clinical benefits over standard chemotherapy. Their primary distinctions lie in their cytotoxic payloads (DNA alkylator vs. topoisomerase I inhibitor), drug-to-antibody ratios, and the patient populations in which their pivotal trials have shown success.

Trastuzumab Deruxtecan has established a new treatment paradigm in HER2-low metastatic
breast cancer, a previously underserved population, with robust and statistically significant
improvements in both PFS and OS. Its high DAR and potent payload contribute to its strong
efficacy, though it carries a risk of ILD that requires vigilant monitoring.



SYD985 has shown a significant PFS benefit in heavily pretreated HER2-positive patients.
 While it did not meet statistical significance for OS in its pivotal trial, it represents a valuable therapeutic option. Its primary safety concern is ocular toxicity.

The choice between these agents, should they both be available for similar indications, would depend on a careful assessment of the patient's HER2 expression level, prior treatment history, and potential risk factors for specific toxicities like pulmonary or ocular adverse events. Future research may further clarify their respective roles and optimal sequencing in the evolving landscape of breast cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trastuzumab deruxtecan Wikipedia [en.wikipedia.org]
- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HER2-Targeting Antibody-Drug Conjugates of Trastuzumab Beyond T-DM1 in Breast Cancer: Trastuzumab Deruxtecan(DS-8201a) and (Vic-)Trastuzumab Duocarmazine (SYD985) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byondis.com [byondis.com]
- 5. byondis.com [byondis.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]



- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DESTINY-Breast04 Trial T-DXd Significantly Improves Survival in Patients With HER2-Low Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. onclive.com [onclive.com]
- 18. Enhertu significantly improved both progression-free and overall survival in DESTINY-Breast04 trial in patients with HER2-low metastatic breast cancer [astrazeneca.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Clinical Review Trastuzumab deruxtecan (Enhertu) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Byondis Announces Positive Topline Results of Pivotal Phase III TULIP® Study in Patients With HER2-Positive Unresectable Locally Advanced or Metastatic Breast Cancer [prnewswire.com]
- 25. cancernetwork.com [cancernetwork.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- To cite this document: BenchChem. [head-to-head comparison of SYD985 and trastuzumab deruxtecan]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1212392#head-to-head-comparison-of-syd985-and-trastuzumab-deruxtecan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com